1,3,5-Tris(4-ethylphenyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55255-72-6 |
|---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,3,5-tris(4-ethylphenyl)benzene |
InChI |
InChI=1S/C30H30/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h7-21H,4-6H2,1-3H3 |
InChI Key |
BUYBVSFUTSYONA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Tris 4 Ethylphenyl Benzene and Analogues
Established Synthetic Routes to 1,3,5-Tris(aryl)benzenes
Several well-established methods are employed for the synthesis of 1,3,5-tris(aryl)benzene derivatives. These routes often involve cyclotrimerization reactions or transition-metal-catalyzed cross-coupling reactions.
A common and direct method for synthesizing 1,3,5-tris(aryl)benzenes is the acid-catalyzed cyclotrimerization of the corresponding acetophenone (B1666503) derivatives. arkat-usa.org In the case of 1,3,5-Tris(4-ethylphenyl)benzene, the precursor is 4-ethylacetophenone. This reaction is typically promoted by a strong acid, which facilitates the condensation of three acetophenone molecules to form the central benzene (B151609) ring.
The mechanism involves an initial acid-catalyzed enolization of the acetophenone. arkat-usa.org This is followed by a series of aldol-type condensation and dehydration steps, ultimately leading to the formation of the symmetrically substituted 1,3,5-triarylbenzene. While this method is conceptually straightforward, it can sometimes be limited by side reactions or require harsh conditions. For instance, the cyclotrimerization of acetophenone itself has been achieved in high yield (95%) using methanesulfonic acid (MeSO3H) as a catalyst under solvent-free conditions at 65°C. arkat-usa.org A related study reported an 88% yield for the same reaction using p-toluenesulfonic acid (p-TsOH) at a higher temperature of 140°C. arkat-usa.org
It has been observed that the electronic nature of the substituents on the acetophenone can influence the reaction rate. Electron-withdrawing groups, such as halogens, tend to slow down the reaction compared to unsubstituted acetophenone, while electron-donating groups, like methoxy (B1213986) groups, can lead to even slower reaction rates. arkat-usa.org
A similar strategy has been used to synthesize 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB) from 4-hydroxyacetophenone (4-HAP). google.com Historically, the direct trimerization of 4-HAP was considered unfeasible. google.com Early methods involved the treatment of 4-methoxyacetophenone with sulfuric acid to produce 1,3,5-tris(4'-methoxyphenyl)benzene, which was then demethylated to yield THPB. google.com Another approach involved the trimerization of 4-haloacetophenones followed by nucleophilic substitution with hydroxide. google.com
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including 1,3,5-tris(aryl)benzenes. dntb.gov.uaacs.org The Suzuki and Sonogashira reactions are particularly prominent in this context. cnr.itias.ac.in
The Suzuki coupling reaction involves the reaction of an aryl halide or triflate with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemicalbook.comnih.gov For the synthesis of 1,3,5-tris(aryl)benzenes, a common strategy is to couple a 1,3,5-trihalobenzene with an appropriate arylboronic acid. For example, 1,3,5-Tris(p-formylphenyl)benzene can be synthesized from 1,3,5-tribromobenzene (B165230) and 4-formylphenylboronic acid. chemicalbook.com The development of highly active and reusable palladium catalysts, such as those based on palladium nanoparticles or well-defined polynuclear complexes, has improved the efficiency and sustainability of these reactions. cnr.itias.ac.in
The Sonogashira coupling reaction is another key palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comresearchgate.net This reaction is instrumental in synthesizing arylalkynyl structures and can be a stepping stone to creating more complex architectures. For instance, 1,3,5-tris(arylethynyl)benzene derivatives can be prepared via the Sonogashira coupling of 1,3,5-trihalobenzenes with terminal arylacetylenes. These ethynyl-functionalized compounds are valuable monomers for the synthesis of porous polymers. researchgate.netossila.com Highly regioselective Sonogashira couplings have been developed, allowing for the controlled synthesis of complex, unsymmetrical products. nih.gov
| Reaction | Reactants | Catalyst System | Key Features | Example Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Compound | Palladium Catalyst + Base | Forms C(sp²)–C(sp²) bonds. Tolerant of many functional groups. | Synthesis of 1,3,5-Tris(p-formylphenyl)benzene from 1,3,5-tribromobenzene and 4-formylphenylboronic acid. chemicalbook.com |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Forms C(sp²)–C(sp) bonds. Key for synthesizing arylalkynes. | Synthesis of 1,3,5-tris(arylethynyl)benzene derivatives. mdpi.com |
The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic method for forming biaryl linkages. organic-chemistry.org Modern Ullmann-type reactions have expanded to include the formation of carbon-heteroatom bonds and can be applied to the synthesis of complex aryl structures. nih.govrsc.orgnih.govrsc.org While less common than palladium-catalyzed methods for the direct synthesis of 1,3,5-tris(aryl)benzenes, copper catalysis plays a significant role in related transformations.
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The reaction typically requires high temperatures, but the development of new ligand systems has allowed for milder reaction conditions. For instance, sustainable methods for Ullmann-type aryl alkyl ether synthesis have been developed using copper catalysts in deep eutectic solvents, proceeding in air at moderate temperatures. nih.gov
Research continues to focus on developing more efficient, sustainable, and versatile synthetic methods. The use of nanocatalysts and solvent-free reaction conditions are two promising areas.
Solvent-free reactions , often facilitated by techniques such as ball milling, reduce waste and can lead to different reactivity compared to solution-based methods. nih.gov Solvent-free, acid-catalyzed cyclotrimerization of acetophenones is another example of a greener synthetic approach. arkat-usa.org These emerging protocols aim to address the limitations of traditional methods by offering milder reaction conditions, higher yields, and improved environmental profiles.
Strategies for Functionalization and Derivatization
The core 1,3,5-tris(aryl)benzene structure can be further modified to introduce specific functionalities, tailoring the properties of the final material.
A particularly important functionalization strategy is the introduction of terminal ethynyl (B1212043) (alkyne) groups onto the peripheral aryl rings of the 1,3,5-tris(aryl)benzene scaffold. researchgate.netossila.com This is typically achieved through Sonogashira coupling reactions, where a halogenated 1,3,5-tris(aryl)benzene is reacted with a protected acetylene (B1199291) source, followed by deprotection. mdpi.com
The resulting 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) and its analogues are highly valuable monomers. researchgate.netossila.com The terminal alkyne groups can undergo a variety of polymerization reactions, such as oxidative coupling, to form highly cross-linked, porous organic polymers (POPs) or covalent organic frameworks (COFs). ossila.com These materials are characterized by high thermal stability, large surface areas, and tunable porosity, making them suitable for applications in gas storage and separation, catalysis, and optoelectronics.
For example, a microporous conjugated polymer prepared from 1,3,5-tris(4-ethynylphenyl)benzene via a Sonogashira–Hagihara cross-coupling reaction exhibited a high surface area and selectivity for carbon dioxide over nitrogen. ossila.com Another study demonstrated that a polymer derived from 1,3,5-tris-(4-ethynylphenyl)benzene showed excellent thermal stability. researchgate.net
Amine-Functionalization for Charge Transport and Coordination
The introduction of amine functionalities onto the 1,3,5-tris(aryl)benzene scaffold is a critical strategy for developing materials with efficient charge transport properties, particularly for use as hole-transport materials in organic light-emitting diodes (OLEDs). researchgate.net The resulting triarylamine derivatives are also of significant interest for creating stable radical cations and for their coordination capabilities in supramolecular chemistry and metal-organic frameworks (MOFs). rsc.orgmdpi.com
One prominent method for synthesizing these amine-functionalized compounds is the Ullmann condensation or coupling reaction. This copper-catalyzed reaction typically involves the coupling of an aromatic amine with an aryl iodide. researchgate.net For instance, 1,3,5-tris[4-(diarylamino)phenyl]benzene derivatives can be prepared through this method, yielding compounds that are important structural motifs in hole-transport materials. researchgate.net Another powerful technique is the nickel-catalyzed aromatic amination, also known as polycondensation. This method has been successfully employed to react 1,3,5-tris(p-chlorophenyl)benzene with various secondary cyclic and acyclic amines, producing the corresponding triarylamines in good yields. rsc.org
The electrochemical properties of these amine-functionalized molecules are of particular interest. Cyclic voltammetry and chronoamperometry studies have shown that the oxidation of these triarylamines can generate dication diradicals that are stable for several minutes at room temperature. rsc.org This stability is crucial for their function in electronic devices. Furthermore, the amine groups can act as coordination sites. For example, amine-functionalized linkers are used in the synthesis of MOFs, where the amine groups can be chemically modified to enhance properties like CO2 adsorption. mdpi.com The synthesis of monomers like 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde highlights the use of amine-functionalized benzenes as building blocks for imine-based covalent organic frameworks (COFs), where the amine groups react with aldehydes to form a highly ordered, porous structure. dtic.mil
Table 1: Synthetic Approaches to Amine-Functionalized 1,3,5-Tris(aryl)benzenes
| Synthetic Method | Reactants | Catalyst/Reagents | Product Type | Key Findings/Applications | Reference |
|---|---|---|---|---|---|
| Ullmann Coupling | Aromatic amines and aromatic aryl iodides | Copper catalyst | 1,3,5-Tris(diarylamino)benzene derivatives | Important for hole-transport materials in OLEDs. | researchgate.net |
| Nickel-Catalyzed Aromatic Amination | 1,3,5-Tris(p-chlorophenyl)benzene and secondary amines | Nickel catalyst | Triarylamines | Oxidation creates stable dication diradicals; studied by cyclic voltammetry. | rsc.org |
| Condensation Reaction | 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde and comonomers | Acid catalyst | Imine-based Covalent Organic Frameworks (COFs) | Creates dense, triangular-lattice 2D polymers for various applications. | dtic.mil |
| Amide Functionalization | 5-Aminoisophthalic acid | Standard peptide coupling | Benzene-1,3,5-tricarboxamides (iBTAs) | Forms supramolecular polymers with potential for creating functional biomaterials. | nih.govrsc.org |
Halogenation and Subsequent Diversification
Halogenation of the 1,3,5-tris(aryl)benzene core or its peripheral phenyl rings is a fundamental strategy for creating versatile intermediates that can be further diversified through various cross-coupling reactions. The introduction of bromine or chlorine atoms provides reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds.
The most common method for introducing halogens directly onto the aromatic rings is electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to "activate" the halogen, making it a more potent electrophile. masterorganicchemistry.comlibretexts.org For example, the reaction of benzene with Br₂ in the presence of FeBr₃ leads to the formation of bromobenzene. This principle is extended to the synthesis of halogenated 1,3,5-tris(aryl)benzenes. A key precursor, 1,3,5-Tris(4-bromophenyl)benzene (B1296842), is synthesized via this route and serves as a building block for more complex structures. sigmaaldrich.com
Another approach involves the trimerization of halo-substituted precursors. For instance, 1,3,5-tris(4'-halophenyl)benzenes can be synthesized by the trimerization of 4-haloacetophenones. sapub.orggoogle.com These halogenated trimers can then be subjected to nucleophilic substitution or other reactions to introduce new functional groups. A notable example is the conversion of 1,3,5-tris(4'-halophenyl)benzenes to 1,3,5-tris(4'-hydroxyphenyl)benzene by treatment with sodium hydroxide. google.com
Halogenation is not limited to the aromatic rings. The benzylic positions of alkyl substituents can also be halogenated. For example, 1,3,5-tris(bromomethyl)benzene (B90972) and 1,3,5-tris(chloromethyl)benzene (B93478) are valuable intermediates where the halogenated methyl groups can be readily substituted. nih.govnih.gov
Table 2: Examples of Halogenated 1,3,5-Tris(aryl)benzene Derivatives and Their Precursors
| Halogenated Compound | Synthetic Precursor(s) | Reaction Type | Significance/Application | Reference |
|---|---|---|---|---|
| 1,3,5-Tris(4-bromophenyl)benzene | 1,3,5-Triphenylbenzene (B1329565), Bromine | Electrophilic Aromatic Bromination | Key intermediate for cross-coupling reactions. | sigmaaldrich.com |
| 1,3,5-Tris(4'-halophenyl)benzenes | 4-Haloacetophenone | Trimerization | Precursor for nucleophilic substitution to introduce other functional groups like hydroxyls. | sapub.orggoogle.com |
| 1,3,5-Tris(bromomethyl)benzene | 1,3,5-Trimethylbenzene (Mesitylene), N-Bromosuccinimide | Free Radical Halogenation | Versatile platform for creating tripodal receptors and other complex molecules. | nih.gov |
| 1,3,5-Tris(chloromethyl)benzene | Mesitylene, Chlorine | Free Radical Halogenation | Used as a platform for new tripodal receptors. | nih.gov |
| 5-Iodo-1,3-disubstituted benzenes | 2,3,5-Triiodobenzoic acid (TIBA) | Aryne generation and nucleophilic trapping | Intermediate for the divergent synthesis of hetero-1,3,5-trisubstituted benzenes via Ullmann reaction. | rsc.org |
Reaction Mechanism Studies in the Synthesis of 1,3,5-Tris(aryl)benzenes
The formation of the central 1,3,5-trisubstituted benzene ring can be achieved through several distinct reaction pathways, each with a well-studied mechanism. Understanding these mechanisms is essential for optimizing reaction conditions and extending the scope of these synthetic methods.
One of the most classical and atom-economical methods is the [2+2+2] cycloaddition of three alkyne units, a reaction often referred to as alkyne trimerization. wikipedia.orgrsc.org This transformation requires a metal catalyst, such as those based on cobalt or nickel. wikipedia.org The generally accepted mechanism begins with the formation of metal-alkyne complexes. Two alkyne units then oxidatively couple within the coordination sphere of the metal to form a metallacyclopentadiene intermediate. wikipedia.org This intermediate then reacts with a third alkyne molecule, leading to the formation of the benzene ring and regeneration of the metal catalyst. The regioselectivity of this reaction, which determines the substitution pattern on the resulting benzene ring (e.g., 1,3,5- vs. 1,2,4-isomers), is influenced by the steric and electronic properties of the alkyne substituents and the catalyst. wikipedia.org
Another common route is the acid-catalyzed self-condensation of acetophenones. sapub.org In this reaction, three molecules of a substituted acetophenone condense, releasing three molecules of water to form the 1,3,5-triarylbenzene product. The mechanism is believed to proceed through a series of aldol-type condensation and dehydration steps, where an enol or enolate of one acetophenone molecule attacks the carbonyl group of another.
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for constructing 1,3,5-triarylbenzenes from a pre-formed halogenated core. libretexts.org The catalytic cycle, typically involving a palladium catalyst, consists of three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide (e.g., 1,3,5-tribromobenzene), inserting into the carbon-halogen bond to form a palladium(II) species. libretexts.org
Transmetalation: The aryl group from an organoboron reagent (like an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base. libretexts.orgyoutube.com
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst. libretexts.org
More recently, novel palladium-catalyzed methods have been developed, such as the synthesis of 1,3,5-triaryl derivatives from nitroalkenes at room temperature. Mechanistic studies, including DFT calculations, suggest that this reaction proceeds through a cascade mechanism initiated by a pallado-Morita-Baylis-Hillman (MBH) type adduct. researchgate.net
Table 3: Comparison of Key Reaction Mechanisms for 1,3,5-Tris(aryl)benzene Synthesis
| Reaction Mechanism | Key Intermediate(s) | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| [2+2+2] Alkyne Cyclotrimerization | Metallacyclopentadiene | Metal catalyst (e.g., Co, Ni) | High atom economy; forms the core ring from three C≡C units. | wikipedia.orgrsc.org |
| Acetophenone Self-Condensation | Aldol adducts, enols/enolates | Acid catalyst (e.g., CuCl₂, DBSA) | Forms the core ring from three ketone molecules with loss of water. | researchgate.netsapub.org |
| Suzuki-Miyaura Coupling | Pd(II)-aryl complex | Palladium catalyst and a base | Builds the final structure by coupling arylboronic acids to a halogenated core (e.g., 1,3,5-tribromobenzene). | libretexts.orgyoutube.com |
| Pd-Catalyzed Cascade from Nitroalkenes | Pallado-Morita-Baylis-Hillman (MBH) type adduct | Pd(OAc)₂ at room temperature | Novel C-C bond formation in a cascade manner. | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques in 1,3,5 Tris Aryl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3,5-Tris(4-ethylphenyl)benzene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the central and peripheral benzene (B151609) rings typically appear in the downfield region, while the protons of the ethyl groups are found in the upfield region. The integration of these signals provides a quantitative measure of the number of protons in each environment, and the splitting patterns (multiplicity) reveal information about neighboring protons. For instance, the methyl (CH₃) protons of the ethyl group typically appear as a triplet, being split by the adjacent methylene (B1212753) (CH₂) protons, which in turn appear as a quartet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atoms of the benzene rings will have different chemical shifts depending on their substitution pattern and proximity to the ethyl groups. In related compounds like 1,3,5-tris(4-methylphenyl)benzene, the chemical shifts have been reported as follows: 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, and 21.1 ppm. rsc.org Similarly, for ethylbenzene (B125841), distinct signals are observed for the different carbon atoms in the aromatic ring and the ethyl side chain. docbrown.info
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (ppm) for Related Compounds
| Compound | C1 (ipso-central) | C2,4,6 (central) | C1' (ipso-peripheral) | C2',6' (peripheral) | C3',5' (peripheral) | C4' (peripheral) | Alkyl C |
| 1,3,5-Tris(4-methylphenyl)benzene rsc.org | 142.2 | 124.7 | 138.3 | 127.3 | 129.4 | 137.4 | 21.1 (CH₃) |
| Ethylbenzene docbrown.info | 144.2 | 127.9 | - | 128.4 | 125.7 | - | 29.0 (CH₂), 15.7 (CH₃) |
Vibrational Spectroscopy for Molecular Characterization (IR Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly specific to its structure and bonding. The IR spectrum of this compound and related triarylbenzenes displays a series of absorption bands corresponding to the stretching and bending vibrations of the various functional groups present.
Key vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl groups, appearing just below 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene rings.
C-H bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern on the benzene rings.
For the related compound 1,3,5-Tris(4-methylphenyl)benzene, characteristic IR peaks have been reported at 3017, 2922, 1612, 1511, 1491, 1109, and 812 cm⁻¹. rsc.org
Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for Related Triarylbenzenes
| Compound | Aromatic C-H Stretch | Aliphatic C-H Stretch | Aromatic C=C Stretch | C-H Bend (out-of-plane) |
| 1,3,5-Triphenylbenzene (B1329565) rsc.org | 3053 | - | 1651, 1494, 1431 | 758, 700 |
| 1,3,5-Tris(4-methylphenyl)benzene rsc.org | 3017 | 2922 | 1612, 1511, 1491 | 812 |
| 1,3,5-Tris(4-bromophenyl)benzene (B1296842) rsc.org | 3043 | - | 1595, 1489 | 809 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. The cleavage of the ethyl groups is a likely fragmentation pathway. For instance, the mass spectrum of ethylbenzene shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), formed by the loss of a methyl radical. docbrown.info Similar fragmentation patterns, involving the loss of ethyl radicals or other fragments from the peripheral rings, would be expected for this compound. The fragmentation of benzene itself results in a series of ions, with characteristic peaks at m/z 77 ([C₆H₅]⁺), 51 ([C₄H₃]⁺), and 39 ([C₃H₃]⁺). fluorine1.ruyoutube.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For complex molecules like this compound, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation, including the dihedral angles between the central and peripheral benzene rings.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have unpaired electrons, such as free radicals. While this compound itself is not a radical, ESR spectroscopy could be employed to study radical ions or other paramagnetic species derived from it. For example, if the compound were to be oxidized or reduced to form a radical cation or anion, ESR would be an invaluable tool for characterizing the resulting species. The hyperfine coupling constants observed in the ESR spectrum would provide information about the distribution of the unpaired electron density over the molecular framework. Studies on related compounds, such as the oxidation of p-phenetidine (B124905) (4-ethoxyaniline), have successfully used ESR to detect and characterize the resulting free radical intermediates. nih.gov
Scanning Tunneling Microscopy (STM) for Surface Adsorption and Self-Assembly Studies
Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can image the topography of a surface at the atomic scale. It is particularly useful for studying the adsorption and self-assembly of molecules on conductive substrates. STM studies on derivatives of 1,3,5-triphenylbenzene have demonstrated their ability to form highly ordered two-dimensional (2D) networks on surfaces.
For instance, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) has been shown to self-assemble into different hydrogen-bonded structures at the liquid/graphite interface, including porous honeycomb networks and close-packed structures. researchgate.net These studies reveal how the molecular structure and intermolecular interactions govern the formation of these supramolecular architectures. Similarly, STM has been used to investigate the selective self-assembly of 1,3,5-tris(4-methoxyphenyl)benzene (B1296488) on gold surfaces. inrs.ca These findings suggest that this compound would also likely exhibit interesting self-assembly behavior on various surfaces, which could be elucidated using STM.
Computational and Theoretical Investigations of 1,3,5 Tris 4 Ethylphenyl Benzene Systems
Density Functional Theory (DFT) Applications in Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometries, energies, and electronic distributions.
For 1,3,5-Tris(4-ethylphenyl)benzene, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles between the central and peripheral phenyl rings. These calculations would reveal the molecule's preferred conformation, likely a propeller-like arrangement due to steric hindrance from the ethyl groups.
Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO gap can be determined. This gap is a key indicator of the molecule's kinetic stability and its potential for electronic applications. A larger gap generally implies higher stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.8 eV | Energy released when an electron is added |
| Electronegativity | 4.0 eV | Tendency to attract electrons |
| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Intermolecular Interactions and Assembly
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a system over time.
In the context of this compound, MD simulations would be particularly useful for understanding how individual molecules interact with each other in the condensed phase (liquid or solid). These simulations can predict how the molecules pack together and self-assemble, which is crucial for understanding the material's bulk properties. The simulations would likely show that the bulky ethyl groups influence the packing efficiency and the resulting morphology of any aggregated structures. rsc.org
MD simulations can also be used to calculate various thermodynamic properties, such as the heat of vaporization and cohesive energy density, which are related to the strength of the intermolecular forces. By analyzing the trajectories of the molecules, one can also study dynamic processes like diffusion and conformational changes. For instance, simulations could reveal the rotational freedom of the peripheral phenyl rings and the flexibility of the ethyl chains.
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound
| Simulated Property | Potential Insights |
| Radial Distribution Functions | Information on the packing and ordering of molecules |
| Cohesive Energy Density | Strength of intermolecular interactions |
| Self-Diffusion Coefficient | Mobility of molecules in the liquid state |
| Conformational Analysis | Flexibility of the ethyl groups and phenyl rings |
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction
Quantum chemical calculations, which encompass a range of methods including DFT and higher-level ab initio techniques, are essential for elucidating reaction mechanisms and predicting chemical reactivity.
For this compound, these calculations could be used to model its behavior in various chemical reactions. For example, the reactivity of the aromatic rings towards electrophilic substitution could be assessed by calculating the energies of the intermediate carbocations (sigma complexes). The directing effects of the existing ethylphenyl groups on further substitutions could also be predicted. libretexts.orglibretexts.org
Furthermore, quantum chemical calculations can be used to study the molecule's potential for forming complexes with other species, such as metal ions or other organic molecules. The interaction energies and geometries of such complexes can be determined, providing insights into the non-covalent interactions at play, such as van der Waals forces and potential weak C-H•••π interactions.
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are invaluable for interpreting experimental spectroscopic data. By simulating spectra from first principles, researchers can assign spectral features to specific molecular vibrations or electronic transitions.
For this compound, computational spectroscopy would involve calculating its theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR or Raman spectrum simulation could be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the ethylphenyl groups and the central benzene (B151609) ring.
Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the assignment of peaks, which can be complex for a molecule with multiple, similar aromatic protons and carbons. The calculation of UV-Vis absorption spectra can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, providing insight into the molecule's photophysical properties.
Table 3: Illustrative Application of Computational Spectroscopy for this compound
| Spectroscopic Technique | Computational Application | Potential Information Gained |
| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities | Assignment of characteristic C-H and C-C stretching and bending modes |
| ¹³C NMR Spectroscopy | Prediction of chemical shifts | Assignment of signals for the different carbon atoms in the aromatic rings and ethyl groups |
| UV-Vis Spectroscopy | Calculation of electronic transition energies and oscillator strengths | Prediction of absorption maxima and understanding of electronic excitations |
Applications in Advanced Materials Science and Engineering
Organic Electronic Materials
The rigid, planar, and symmetric core of 1,3,5-tris(phenyl)benzene derivatives makes them attractive candidates for use in organic electronic devices. Their properties can be tailored by the choice of substituent, influencing their ability to transport charge and emit light.
Charge Transport Properties (Hole and Electron Transport)
The ability of a material to transport charge (either holes or electrons) is fundamental to its performance in electronic devices. For the 1,3,5-tris(phenyl)benzene family, charge transport characteristics are highly dependent on the functional groups attached.
Derivatives such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) have been investigated for their charge transport capabilities. When incorporated into a two-dimensional covalent organic framework (COF), the resulting material, TAPB–TFB COF, has demonstrated outstanding charge mobility. This is attributed to its crystalline structure which facilitates efficient intermolecular charge hopping. Research has reported a high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹ at room temperature for this specific COF, indicating its potential for use in high-performance organic semiconductors. chemicalbook.com
The charge transport properties of these materials are often investigated using techniques like cyclic voltammetry and chronoamperometry, which can reveal the stability of the charged species. For instance, the oxidation of some triarylamine derivatives of 1,3,5-tris(phenyl)benzene can create stable dication diradicals, a property of interest for materials in spintronic and memory applications. sigmaaldrich.com
Host Materials in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
In OLEDs and PLEDs, a host material is used to form a thin film that incorporates a light-emitting guest molecule (dopant). The host material plays a crucial role in transporting charge carriers (holes and electrons) and transferring energy to the guest to generate light. An effective host material should possess several key properties:
High Triplet Energy: To efficiently confine the triplet excitons on the phosphorescent guest emitter, the host's triplet energy must be higher than that of the guest. ossila.com
Good Thermal and Morphological Stability: A high glass transition temperature (Tg > 100°C) and decomposition temperature (Td > 400°C) are desired to ensure the long-term stability and reliability of the device. chemsrc.com
Balanced Charge Transport: The ability to transport both holes and electrons helps to ensure that recombination occurs within the emissive layer, maximizing efficiency. chemsrc.com
Appropriate HOMO/LUMO Levels: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) should align with those of adjacent layers to facilitate efficient charge injection. chemsrc.com
While specific data for 1,3,5-Tris(4-ethylphenyl)benzene as an OLED host is not widely reported, related structures are extensively studied. For instance, carbazole-based derivatives are often employed due to their excellent hole-transporting properties and high triplet energies. ossila.comossila.com The core structure of 1,3,5-tris(phenyl)benzene provides a rigid scaffold that can be functionalized with charge-transporting moieties like carbazoles or electron-transporting units like triazines to create bipolar host materials with balanced charge transport. ossila.com The design of such molecules often involves breaking the conjugation between the donor and acceptor units to maintain a high triplet energy. ossila.com
Table 1: Key Properties of Host Materials for OLEDs
| Property | Desired Characteristic | Rationale |
| Triplet Energy (ET) | Higher than the guest emitter | Prevents energy back-transfer from guest to host, ensuring efficient light emission from the guest. ossila.com |
| Glass Transition Temp (Tg) | High (>100 °C) | Ensures morphological stability of the thin film during operation and fabrication. chemsrc.com |
| Thermal Decomposition Temp (Td) | High (>400 °C) | Indicates chemical stability at elevated temperatures. chemsrc.com |
| Charge Transport | Bipolar (transports both holes and electrons) | Balances charge carriers in the emissive layer, improving recombination efficiency. chemsrc.com |
| HOMO/LUMO Levels | Aligned with adjacent layers | Facilitates efficient injection of holes and electrons into the emissive layer. chemsrc.com |
Exciplex Formation and Luminescence Enhancement
An exciplex is an excited-state complex formed between an electron donor and an electron acceptor. The formation of exciplexes can be a useful strategy in OLEDs to achieve efficient light emission. The emission from an exciplex is typically red-shifted compared to the emission of the individual donor or acceptor molecules. researchgate.net
Derivatives of 1,3,5-tris(phenyl)benzene can act as either the donor or acceptor component in an exciplex-forming system. For example, a derivative functionalized with electron-donating groups can be paired with an electron-accepting material. The interaction at the interface between these two materials can lead to the formation of an exciplex and subsequent light emission. researchgate.net This approach can be used to tune the emission color of an OLED and can also lead to high-efficiency devices.
In some cases, the formation of molecular aggregates can lead to aggregation-induced emission enhancement (AIEE), where the material is non-emissive in solution but becomes highly luminescent in the aggregated or solid state. This phenomenon is often observed in propeller-shaped molecules like hexaarylbenzene derivatives, which are structurally related to the 1,3,5-tris(phenyl)benzene core.
Porous and Framework Materials
The rigid, C3-symmetric structure of 1,3,5-tris(phenyl)benzene derivatives makes them excellent building blocks for the construction of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Building Blocks for Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers with a structure held together by strong covalent bonds. The geometry of the building blocks dictates the topology of the resulting framework. The trigonal symmetry of 1,3,5-tris(phenyl)benzene derivatives makes them ideal for creating 2D hexagonal porous sheets which can then stack to form a 3D structure.
By functionalizing the 1,3,5-tris(phenyl)benzene core with reactive groups such as ethynyl (B1212043), formyl, cyano, or amino groups, these molecules can be polymerized to form COFs.
1,3,5-Tris(4-ethynylphenyl)benzene (B1631666) (TEPB): This derivative is used to synthesize porous conjugated polymers and COFs through reactions like Sonogashira-Hagihara cross-coupling or oxidative coupling of the terminal alkyne groups. researchgate.net These materials have shown applications in gas separation and photocatalysis. researchgate.net
1,3,5-Tris(4-formylphenyl)benzene: The aldehyde groups on this molecule can readily react with amine derivatives to form COFs with imine linkages. These COFs have been explored for applications such as CO₂ capture and photocatalytic hydrogen evolution.
1,3,5-Tris(4-aminophenyl)benzene (TAPB): This amine-functionalized derivative is a common building block for COFs. It can be reacted with aldehydes to form imine-linked COFs or with anhydrides to form polyimide COFs. chemicalbook.com These materials exhibit good thermal stability and have been investigated for gas separation and adsorption of pollutants. chemicalbook.com
1,3,5-Tris(4-cyanophenyl)benzene: The cyano groups can be trimerized to form triazine rings, creating nitrogen-rich covalent triazine frameworks (CTFs). These materials have applications in photocatalysis and sensing.
Table 2: Examples of 1,3,5-Tris(phenyl)benzene Derivatives as COF Building Blocks
| Derivative | Functional Group | Linkage Chemistry | Resulting COF Application |
| 1,3,5-Tris(4-ethynylphenyl)benzene | Ethynyl (-C≡CH) | Sonogashira Coupling, Oxidative Coupling | Gas Separation, Photocatalysis researchgate.net |
| 1,3,5-Tris(4-formylphenyl)benzene | Formyl (-CHO) | Imine Condensation | CO₂ Capture, Hydrogen Evolution |
| 1,3,5-Tris(4-aminophenyl)benzene | Amino (-NH₂) | Imine Condensation, Imide Formation | Gas Separation, Pollutant Adsorption chemicalbook.com |
| 1,3,5-Tris(4-cyanophenyl)benzene | Cyano (-C≡N) | Cyclotrimerization | Photocatalysis, Sensing |
Precursors for Metal-Organic Frameworks (MOFs)
MOFs are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The 1,3,5-tris(phenyl)benzene scaffold can be functionalized with coordinating groups, most commonly carboxylic acids, to act as a tritopic linker in the synthesis of MOFs.
1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB) is a widely used linker for MOF synthesis. The three carboxylate groups can coordinate to metal centers to form a three-dimensional network with a high surface area and tunable porosity. One of the most well-known MOFs constructed from this linker is MOF-177, which exhibits an exceptionally high surface area and has been studied for hydrogen storage.
These MOFs have also been investigated for a variety of other applications, including:
Gas adsorption and separation: The porous nature of these MOFs allows them to selectively adsorb certain gases.
Catalysis: MOFs can be designed with catalytically active sites, for example, in the electrocatalytic reduction of bromate.
Biomedical applications: Some MOFs containing the H₃BTB linker have been explored for their potential as anticancer and antibacterial agents.
The choice of metal ion and the synthesis conditions can influence the final structure and properties of the MOF. For instance, MOFs have been synthesized using H₃BTB with various metals, including zinc and titanium.
Development of Conjugated Microporous Polymers (CMPs)
This compound and its functionalized analogues are key monomers in the synthesis of Conjugated Microporous Polymers (CMPs). nih.gov These polymers are notable for combining extended π-conjugation with permanent microporosity, resulting in materials that are both chemically and thermally stable. The synthesis often involves network-forming reactions, such as Heck coupling or Sonogashira-Hagihara cross-coupling, with derivatives of the title compound, like 1,3,5-tri(4-ethenylphenyl)benzene or 1,3,5-tris(4-ethynylphenyl)benzene. rsc.orgossila.com
The inclusion of the 1,3,5-triphenylbenzene (B1329565) core imparts rigidity to the polymer network, which prevents the pores from collapsing when the solvent is removed, thus ensuring permanent porosity. nih.gov The ethyl groups in this compound can improve the solubility of the monomer, which is advantageous for the polymerization process. The resulting CMPs have high Brunauer-Emmett-Teller (BET) surface areas, with values reported for related structures ranging from 391 to 791 m²/g. rsc.orgresearchgate.net These porous networks have been explored for applications such as fluorescent sensors for detecting explosives. rsc.orgresearchgate.net
Research into Gas Adsorption and Separation Phenomena
The inherent porosity of CMPs and other frameworks derived from the 1,3,5-triphenylbenzene scaffold makes them excellent candidates for gas adsorption and separation. The high surface area and well-defined, tunable pore sizes are critical to their function. Research has focused on their capacity for selective gas uptake, particularly for carbon dioxide (CO₂).
For example, a microporous conjugated polymer prepared using 1,3,5-tris(4-ethynylphenyl)benzene as a linker demonstrated high selectivity for CO₂ over nitrogen (N₂). ossila.com Similarly, covalent organic frameworks (COFs) synthesized from derivatives like 1,3,5-tris(4-formylphenyl)benzene have been shown to adsorb 7.8% CO₂ by weight at 273 K and 1 bar. ossila.com Metal-organic frameworks (MOFs) built with the related linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene have also been investigated, with a copper-based version showing a CO₂ adsorption capacity of 3.60 mmol/g and a CO₂/N₂ selectivity of 53 at 298 K. mdpi.com The efficiency of these materials is attributed to the π-rich aromatic structure interacting favorably with gas molecules like CO₂ and the precise control over pore size and surface chemistry.
Table 1: Gas Adsorption Properties of Materials Derived from 1,3,5-Tris(phenyl)benzene Analogues
| Derivative Linker | Material Type | BET Surface Area (m²/g) | Gas Adsorption Performance |
|---|---|---|---|
| 1,3,5-Tri(4-ethenylphenyl)benzene | LMOP | 391 - 791 | Narrow pore distributions around 0.66 nm |
| 1,3,5-Tris(4-formylphenyl)benzene | COF | 328 | 7.8 wt% CO₂ uptake at 273 K/1 bar |
| 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene-Cu | MOF | Not specified | 3.60 mmol/g CO₂ uptake at 298 K/1 bar |
| N,N,N′,N′-tetraphenyl-1,4-phenylenediamine derivative | TCMP | >512 | 4.90 g/g iodine vapor uptake |
Photocatalytic Applications (e.g., CO₂ Reduction, H₂ Production)
The extended π-conjugation within polymers made from this compound derivatives enables them to absorb light and act as photocatalysts. These materials have shown promise in converting solar energy into chemical energy, particularly for CO₂ reduction and hydrogen (H₂) production from water splitting.
A polymer based on 1,3,5-tris(4-ethynylphenyl)benzene demonstrated efficient photocatalytic activity for hydrogen production under visible light, achieving a quantum efficiency of 10.3% at 420 nm. ossila.com Another study on a related polymer, PTEPB, reported an average H₂ production rate of 218 μmol h⁻¹. nih.gov In the realm of CO₂ reduction, a porous conjugated polymer showed a high carbon monoxide (CO) production rate of 40.12 μmol h⁻¹ g⁻¹ with nearly 100% selectivity. ossila.com The high surface area of these microporous materials ensures a large number of active sites for catalysis, while the conjugated nature facilitates the necessary charge separation and transport.
Table 2: Photocatalytic Performance of Polymers from 1,3,5-Tris(phenyl)benzene Derivatives
| Derivative Linker | Application | Production Rate | Apparent Quantum Yield |
|---|---|---|---|
| 1,3,5-Tris(4-ethynylphenyl)benzene | H₂ Production | Not specified | 10.3% at 420 nm |
| Poly-1,3,5-tris(4-ethynylphenyl)-benzene (PTEPB) | H₂ Production | 218 μmol h⁻¹ | Not specified |
| 1,3,5-Tris(4-ethynylphenyl)benzene based PCP | CO₂ Reduction to CO | 40.12 μmol h⁻¹ g⁻¹ | Not specified |
| Tris(4-ethynylphenyl)amine based CMP | H₂ Production | 115.74 μmol g⁻¹ h⁻¹ | Not specified |
| 1,3,5-Tris(4-formylphenyl)benzene based 2D COF | H₂ Production | 2.9 μmol/h | Not specified |
Supramolecular Chemistry and Self-Assembly Phenomena
The predictable geometry and functionalizable periphery of this compound make it a powerful component in supramolecular chemistry, where non-covalent interactions are used to construct larger, ordered structures.
Design Principles for Molecular Recognition and Host-Guest Systems
The C₃-symmetric structure of this compound is a foundational element in the design of molecules for molecular recognition and host-guest chemistry. nih.gov By modifying the peripheral phenyl groups with specific functional units, it is possible to create well-defined cavities or binding sites that are complementary in shape, size, and chemical nature to target guest molecules. The design relies on leveraging non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to achieve selective binding. For instance, derivatives like 1,3,5-Tris(4-carboxyphenyl)benzene are used as tritopic bridging ligands to create functional metal-organic frameworks capable of gas storage and separation, which are forms of molecular recognition. nih.gov
Surface-Confined Self-Assembly and Nanopatterning Strategies
When deposited on a surface, this compound and its derivatives can spontaneously organize into highly ordered, two-dimensional (2D) nanopatterns. nih.gov This self-assembly is driven by a subtle interplay between intermolecular forces (like van der Waals or halogen bonds) and interactions between the molecule and the substrate. nih.gov For example, 1,3,5-tris(4-bromophenyl)benzene (B1296842) molecules on an Ag(111) surface form a periodic arrangement due to the cooperative effect of molecule-substrate interactions and intermolecular halogen bonds. nih.gov On a different substrate, the same molecule can form different patterns, highlighting the role of the surface in guiding the assembly. nih.gov Similarly, 1,3,5-tris(4-carboxyphenyl)benzene can form different H-bonded networks, including porous honeycomb and rectangular structures, at a liquid-graphite interface. researchgate.netresearchgate.net This ability to control patterning at the nanoscale is a cornerstone of bottom-up nanofabrication.
Crystal Engineering for Controlled Solid-State Architectures
Crystal engineering focuses on controlling the way molecules pack in the solid state to produce materials with desired properties. The high symmetry of this compound and its analogues is a powerful tool in this field. The predictable shape of the molecule allows for the rational design of 3D crystal lattices. By introducing different functional groups, chemists can guide the formation of specific intermolecular interactions, such as hydrogen bonds or π-stacking, to direct the assembly into a particular crystalline architecture. The crystal structure of 1,3,5-Tris(4-bromophenyl)benzene, for example, has been characterized, providing insight into its solid-state packing. nih.gov This control over the solid-state structure is essential for developing materials with specific optical, electronic, or porous characteristics.
Star-Shaped Molecules and Dendrimer Architectures
The C3-symmetric structure of this compound makes it a foundational building block for star-shaped molecules and the core of dendrimer architectures. The three peripheral phenyl rings, functionalized here with ethyl groups, can act as attachment points for further chemical modification, leading to more complex, branched structures.
Synthesis of Multivalent Scaffolds
The 1,3,5-triphenylbenzene core is a popular choice for creating multivalent scaffolds due to its rigid, planar, and trigonal geometry. Derivatives with functional groups like amines, carboxylic acids, or alkynes are commonly employed as linkers in the synthesis of Covalent Organic Frameworks (COFs) and other porous polymers. ossila.comossila.comossila.com For instance, 1,3,5-Tris(4-aminophenyl)benzene is a well-established tritopic linker for constructing porous frameworks used in gas separation and sensing. ossila.com
While direct studies on the use of this compound for multivalent scaffold synthesis are not prominent, the ethyl groups could potentially be functionalized (e.g., through benzylic bromination) to create reactive sites for building larger dendritic structures. However, this is a hypothetical pathway, and published research has prioritized other functional derivatives for these applications.
Luminescent Properties and Optoelectronic Performance
1,3,5-triphenylbenzene and its derivatives are known for being thermally and photochemically stable fluorophores with π-electron-rich characteristics. nih.gov These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The photoluminescence of these systems can be tuned by altering the substituents on the peripheral phenyl rings. For example, covalent organic frameworks built from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene exhibit rapid pH-responsive fluorescence. ossila.com Similarly, amino-substituted derivatives have been developed as efficient chemosensors for detecting polynitroaromatic compounds through fluorescence quenching. nih.gov
There is a lack of specific data on the luminescent and optoelectronic performance of this compound. It can be inferred that it would likely exhibit fluorescence in the blue region of the spectrum, characteristic of the triphenylbenzene core. The ethyl groups, being simple alkyl substituents, are expected to have a modest electronic effect and may slightly enhance solubility in organic solvents compared to the unsubstituted parent compound, but detailed performance metrics are not available.
Non-linear Optical (NLO) Chromophores
Molecules with a high degree of symmetry and significant electronic conjugation, particularly those with a D3h or similar symmetry like 1,3,5-triphenylbenzene derivatives, are of great interest for second-order non-linear optics, specifically as octupolar chromophores.
Design and Synthesis of Octupolar Systems
The design of octupolar NLO molecules often involves a central core that acts as an electron donor or acceptor, connected symmetrically to peripheral groups with the opposite electronic character. This arrangement can lead to a large first hyperpolarizability (β), a key metric for NLO performance. Various 1,3,5-triphenylbenzene derivatives have been synthesized for this purpose. For instance, novel two-dimensional octupoles with donor groups at the core and acceptor groups at the periphery have been synthesized and shown to possess very large hyperpolarizabilities. nih.gov
The synthesis of an octupolar system based on this compound would require further functionalization to introduce strong electron-donating or withdrawing groups. The ethyl-substituted compound itself does not possess the strong charge-transfer characteristics typically required for high-performance NLO materials.
Theoretical and Experimental Evaluation of NLO Responses
The evaluation of NLO responses involves techniques such as Hyper-Rayleigh Scattering to experimentally measure the first hyperpolarizability (β). Theoretical calculations are also used to predict NLO properties. Studies on related octupolar systems, such as those based on 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, have demonstrated that these chromophores are attractive candidates for NLO materials due to their large β values and good thermal stability. nih.gov
No theoretical or experimental data on the NLO response of this compound has been found in the reviewed literature. Its NLO properties are expected to be negligible compared to specifically designed octupolar chromophores that feature strong donor-acceptor groups.
Structure Property Relationship Studies in 1,3,5 Tris Aryl Benzenes
Impact of Peripheral Substituents on Electronic Structure and Molecular Conformation
In the case of 1,3,5-Tris(4-ethylphenyl)benzene, the ethyl groups are considered weakly electron-donating. This substitution pattern influences the molecule's ionization potential and electron affinity, which are crucial parameters for applications in organic electronics. The steric bulk of these substituents also significantly affects the torsional angles between the central benzene (B151609) ring and the peripheral phenyl rings. This, in turn, impacts the extent of π-conjugation across the molecule. A more planar conformation generally leads to enhanced electronic communication between the aryl groups, whereas a more twisted conformation can disrupt this conjugation.
Research on analogous systems provides further insight. For example, studies on 1,3,5-tris(4-bromophenyl)benzene (B1296842) have utilized density functional theory (DFT) calculations to understand its electronic structure and self-assembly behavior. acs.orgnih.gov Similarly, the synthesis and properties of polymers derived from 1,3,5-tris-(4-ethynylphenyl)benzene highlight how terminal functional groups can be used to create extended conjugated networks with tailored electronic properties. researchgate.net The introduction of different substituents, such as carboxyphenyl or aminophenyl groups, further illustrates the tunability of these molecules for specific applications like metal-organic frameworks (MOFs) or hole-transport materials. nih.govresearchgate.net
The conformation of these molecules is not static and can be influenced by their environment. In the solid state, crystal packing forces can lead to specific conformations. For example, in the crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the substituents are arranged in an alternating fashion above and below the central ring. nih.gov This demonstrates how even subtle changes to the peripheral groups can have a profound impact on the supramolecular arrangement.
Correlation Between Molecular Symmetry and Material Performance
The inherent C3 symmetry of 1,3,5-tris(aryl)benzenes is a defining feature that significantly influences their material properties. nih.gov This high degree of symmetry often leads to the formation of well-ordered molecular assemblies, which is advantageous for applications requiring predictable and uniform material performance.
For instance, in the context of organic electronics, the symmetrical nature of these molecules can facilitate efficient charge transport by promoting organized packing in thin films. The symmetrical distribution of electronic charge can also contribute to the stability of charged species, a desirable trait for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The molecular symmetry also plays a crucial role in the design of porous materials. The trigonal geometry of molecules like 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) and 1,3,5-tris(4-formylphenyl)benzene makes them ideal building blocks for the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). ossila.comossila.com The predictable geometry allows for the construction of highly ordered, porous structures with uniform pore sizes, which are critical for applications in gas storage, separation, and catalysis.
Furthermore, the symmetry of the molecule can impact its photophysical properties. The symmetrical arrangement of chromophores can lead to unique absorption and emission characteristics. While this compound itself is not typically used for its optical properties, related unsymmetrical 1,3,5-tris(arylazo)benzenes have been investigated as multistate photoswitches, where the breaking of symmetry upon photoisomerization is key to their function. beilstein-journals.org
Influence of Intermolecular Interactions on Self-Assembly and Film Morphology
The way in which individual 1,3,5-tris(aryl)benzene molecules interact with each other governs their self-assembly into larger structures and ultimately determines the morphology of thin films. These intermolecular interactions are non-covalent and include van der Waals forces, π-π stacking, and hydrogen bonding (if suitable functional groups are present).
For this compound, the primary intermolecular interactions are van der Waals forces and potential π-π interactions between the aromatic rings. The ethyl groups, while influencing the molecular conformation, also affect how the molecules pack together. They can introduce a degree of disorder compared to unsubstituted triphenylbenzene, which can be either beneficial or detrimental depending on the application. For example, in some organic electronic devices, a less crystalline (more amorphous) film morphology is desirable to prevent the formation of grain boundaries that can impede charge transport.
Studies on related compounds provide a deeper understanding of these processes. For example, research on 1,3,5-tris(4-bromophenyl)benzene on different surfaces has shown that the interplay between intermolecular interactions (like halogen bonding) and molecule-substrate interactions controls the formation of self-assembled monolayers. acs.orgnih.gov Similarly, the self-assembly of benzene-1,3,5-tricarboxamides is driven by strong threefold hydrogen bonding, leading to the formation of supramolecular polymers. researchgate.netrsc.org
The morphology of films made from these materials is critical for their performance. The degree of crystallinity, the orientation of the molecules relative to the substrate, and the presence of defects all have a significant impact. Techniques like physical vapor deposition are often used to create thin films of these materials, and subsequent annealing above the glass transition temperature can be employed to control the film morphology. rsc.org
Rational Design Principles for Tailored Material Properties
The knowledge gained from studying the structure-property relationships in 1,3,5-tris(aryl)benzenes allows for the development of rational design principles to create new materials with specific, tailored properties. By systematically modifying the molecular structure, researchers can fine-tune the electronic, optical, and morphological characteristics of the resulting materials.
Key design strategies include:
Peripheral Substitution: As discussed in section 6.1, the choice of substituents on the outer phenyl rings is a powerful tool. Introducing electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels for applications in organic electronics. Bulky substituents can be used to control the degree of intermolecular interaction and prevent excessive crystallization.
Core Modification: While this article focuses on the 1,3,5-tris(phenyl)benzene core, it is worth noting that modifying the central aromatic unit is another design parameter.
Functionalization for Self-Assembly: Incorporating specific functional groups that can participate in strong, directional intermolecular interactions like hydrogen bonding or halogen bonding can be used to guide the self-assembly process and create highly ordered structures. This is a key principle in the design of supramolecular polymers and liquid crystals.
Symmetry Control: While the C3 symmetry is often advantageous, breaking this symmetry can also lead to interesting properties. As mentioned earlier, unsymmetrical designs are crucial for creating molecular switches. beilstein-journals.org
An example of rational design is the synthesis of 1,3,5-tris(4-aminophenyl)benzene (B174889) derivatives for use as hole-transport materials. rsc.org Here, the amine groups are specifically chosen for their electron-donating properties and their ability to be oxidized to form stable radical cations, which is essential for hole transport. Similarly, the design of COFs from aldehyde-functionalized 1,3,5-tris(aryl)benzenes relies on the predictable reactivity of the aldehyde groups to form robust, porous networks. ossila.com
The ability to synthesize a series of analogous molecules with systematic variations in their structure allows for a high-throughput characterization approach to screen for desired properties. rsc.org This iterative process of design, synthesis, and characterization is fundamental to the development of new and improved materials based on the 1,3,5-tris(aryl)benzene scaffold.
Current Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional synthesis of multi-aryl benzenes often involves cross-coupling reactions, which can be effective but may also present challenges in terms of efficiency, cost, and environmental impact. A primary focus of current research is the development of synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry.
Key Research Thrusts:
Catalyst Innovation: Research is ongoing to develop more active and robust catalysts for the synthesis of 1,3,5-Tris(4-ethylphenyl)benzene and its derivatives. This includes the use of nickel-catalyzed cross-coupling reactions, which can be a more cost-effective alternative to palladium-based systems. researchgate.net
Green Solvents and Reagents: A significant challenge is the reduction or elimination of hazardous organic solvents. Future research will likely focus on utilizing greener solvents or developing solvent-free reaction conditions. mdpi.com
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthetic methods are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.commdpi.comnih.gov These techniques have shown promise in the synthesis of related heterocyclic compounds like 1,3,5-triazine (B166579) derivatives. mdpi.comnih.gov
| Synthetic Methodology | Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. mdpi.commdpi.com | Optimization of reaction parameters for the synthesis of tris(phenyl)benzene derivatives. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, can often be performed at lower temperatures. mdpi.com | Application to the synthesis of complex aromatic systems in aqueous media. mdpi.com |
| Nickel-Catalyzed Cross-Coupling | More abundant and less expensive catalyst compared to palladium. researchgate.net | Development of efficient nickel-based catalytic systems for the synthesis of triarylamines and related compounds. researchgate.net |
| Solvent-Free Reactions | Reduced waste, lower environmental impact, simplified purification. mdpi.com | Exploration of mechanochemical methods, such as grinding, for the synthesis of N-substituted amines and other derivatives. mdpi.com |
Exploration of Novel Functionalization Strategies for Diverse Applications
The versatility of this compound as a molecular scaffold lies in the potential for functionalization of its peripheral phenyl rings. The ethyl groups themselves can be starting points for further chemical transformations, or other functional groups can be introduced to the aromatic rings to tailor the molecule's properties for specific applications.
Areas of Exploration:
Introduction of Polymerizable Groups: Functionalizing the molecule with groups like ethynyl (B1212043) or boryl esters would enable its use as a monomer for the synthesis of porous organic polymers (POPs), covalent organic frameworks (COFs), and other advanced materials. ossila.comresearchgate.net
Installation of Optoelectronic Moieties: The incorporation of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Creation of Supramolecular Building Blocks: The introduction of recognition motifs, such as hydrogen bonding groups or metal-coordinating ligands, can facilitate the self-assembly of the molecules into well-defined supramolecular architectures.
Advanced Characterization Techniques for In-Situ Monitoring of Self-Assembly and Reaction Processes
Understanding the formation of materials from this compound and its derivatives at the molecular level is crucial for controlling their structure and properties. Advanced characterization techniques that allow for real-time, in-situ monitoring of reaction kinetics and self-assembly processes are therefore of great interest.
Emerging Characterization Methods:
Spectroscopic Techniques: In-situ UV-Vis and fluorescence spectroscopy can be used to monitor changes in the electronic structure of the molecules during a reaction or self-assembly process.
Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the size, shape, and organization of nanoscale structures as they form in solution.
Microscopy: In-situ atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can be used to visualize the self-assembly of molecules on surfaces with sub-nanometer resolution.
Integration of Computational Design with Experimental Validation
Computational modeling and simulation are becoming indispensable tools in materials science for predicting the properties of new molecules and materials before they are synthesized. The integration of computational design with experimental validation can significantly accelerate the discovery and development of new functional materials based on this compound.
Synergistic Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometry, electronic structure, and reactivity of this compound and its functionalized derivatives. nih.gov This information can guide the design of molecules with desired optical and electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the self-assembly behavior of these molecules in different environments, providing insights into the formation of supramolecular structures and the morphology of thin films. nih.gov
Virtual Screening: Computational methods can be used to screen libraries of virtual compounds based on this compound to identify candidates with promising properties for specific applications, which can then be prioritized for experimental synthesis and characterization.
| Computational Technique | Predicted Properties | Experimental Validation |
| Density Functional Theory (DFT) | Molecular geometry, electronic orbitals (HOMO/LUMO), reactivity descriptors. nih.gov | X-ray crystallography, UV-Vis and fluorescence spectroscopy, cyclic voltammetry. |
| Molecular Dynamics (MD) | Self-assembly behavior, conformational changes, interactions with other molecules or surfaces. nih.gov | Atomic force microscopy (AFM), scanning tunneling microscopy (STM), small-angle X-ray scattering (SAXS). |
Expanding Applications in Emerging Fields of Materials Science
The unique C3-symmetric, star-shaped structure of this compound makes it an attractive platform for the development of materials for a wide range of applications. While research is still at an early stage, several emerging fields could benefit from materials derived from this compound.
Potential Application Areas:
Porous Materials: As a building block for COFs and other porous polymers, functionalized derivatives could be used for gas storage and separation, catalysis, and sensing. ossila.comnih.gov
Organic Electronics: The rigid, conjugated core of the molecule suggests its potential use in organic field-effect transistors (OFETs), OLEDs, and OPVs. Functionalization with appropriate groups would be key to optimizing performance in these applications.
Luminescent Materials: Derivatives of this compound could exhibit interesting photophysical properties, leading to applications as fluorescent probes, sensors, or emitters in lighting and display technologies.
Addressing Scalability and Commercial Viability in Research
For any new material to have a real-world impact, its synthesis must be scalable and economically viable. A significant challenge in the research and development of materials based on this compound is bridging the gap between laboratory-scale synthesis and industrial production.
Considerations for Commercialization:
Cost of Starting Materials: The availability and cost of the starting materials for the synthesis of this compound are critical factors in its commercial viability.
Process Optimization: Research into continuous flow synthesis and other process intensification techniques could help to improve the efficiency and reduce the cost of large-scale production. mdpi.com
Purification and Quality Control: Developing efficient and scalable methods for the purification of the final product and ensuring its consistent quality are essential for commercial applications.
Q & A
Q. What are the optimal synthetic routes for 1,3,5-Tris(4-ethylphenyl)benzene, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of aromatic trisubstituted benzenes typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux conditions with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Systematic optimization should include:
- Parameter Screening: Vary molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time.
- Catalyst Efficiency: Test Brønsted/Lewis acids (e.g., acetic acid vs. AlCl₃) to improve yield.
- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation.
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection to assess purity (>98%) and detect trace impurities .
- X-ray Crystallography: For crystalline derivatives, single-crystal analysis resolves stereoelectronic effects .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the supramolecular assembly of this compound in non-aqueous systems?
Methodological Answer: Study solvent-dependent self-assembly via:
- Dynamic Light Scattering (DLS): Monitor aggregate size in solvents like THF (low polarity) vs. DMSO (high polarity).
- Variable-Temperature NMR: Probe temperature-dependent conformational changes (e.g., 25–80°C).
- Theoretical Modeling: Use DFT calculations to correlate solvent polarity with π-π stacking energetics .
Q. What computational modeling approaches best predict the electronic properties and intermolecular interactions of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular Dynamics (MD): Simulate bulk material properties (e.g., diffusion coefficients) in solvent environments.
- Docking Studies: For biological applications, model interactions with protein targets using AutoDock Vina .
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be employed to study the thermal decomposition pathways of this compound?
Methodological Answer:
- DSC Protocol: Heat samples at 10°C/min under N₂ to identify phase transitions (e.g., melting points, glass transitions).
- TGA-MS Coupling: Decompose samples up to 800°C while monitoring mass loss and evolved gases (e.g., CO₂, H₂O) via MS .
- Kinetic Analysis: Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition steps.
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the photophysical behavior of this compound-based materials?
Methodological Answer:
- Spectral Deconvolution: Use time-resolved fluorescence spectroscopy to distinguish emission pathways (e.g., excimer vs. monomer states).
- Solvatochromism Studies: Measure UV-vis absorption/emission in solvents of varying polarity to validate computational solvation models .
- Error Analysis: Cross-check DFT functional choices (e.g., CAM-B3LYP for charge-transfer states) against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
